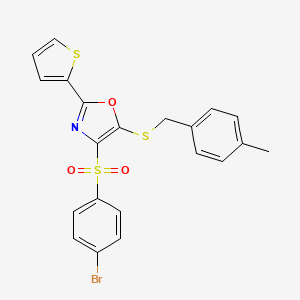

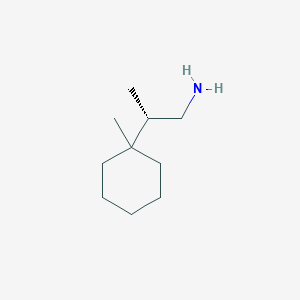

![molecular formula C20H15FN4O B2683094 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 847387-83-1](/img/structure/B2683094.png)

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” is a compound that falls under the category of benzo[4,5]imidazo[1,2-a]pyrimidines . These compounds are important heterocyclic motifs in organic synthesis and pharmaceutical chemistry due to their ability to bind with various living systems . Many drugs contain these moieties at their cores .

Synthesis Analysis

The synthesis of benzo[4,5]imidazo[1,2-a]pyrimidines has been achieved through various methodologies over the past decade . One efficient and recyclable catalyst for the synthesis of these compounds is Brønsted acidic ionic liquid . The reactions proceed smoothly with a broad scope of substrates providing the expected products in good to excellent yields under an atom-economical pathway .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using quantum chemical methods . The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can be obtained by the b3lyp/6–31G method .Chemical Reactions Analysis

The chemical reactions of benzo[4,5]imidazo[1,2-a]pyrimidines involve various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be analyzed using various techniques. For instance, FT-IR spectra can be used to identify N–H stretching and bending bands of -NH2 group .Applications De Recherche Scientifique

Pharmacophore Design for Kinase Inhibition

Compounds with imidazole scaffolds, including those related to "4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide," have been identified as selective inhibitors of the p38 mitogen-activated protein (MAP) kinase, which is pivotal in the release of proinflammatory cytokines. These inhibitors are designed to bind to the ATP pocket of kinases, displaying high selectivity and potency by occupying hydrophobic regions that are not accessed by ATP. This pharmacophore design approach enhances the inhibitory activity and selectivity for p38 MAP kinase over other kinases, offering a pathway for the development of anti-inflammatory agents (Scior, Domeyer, Cuanalo-Contreras, & Laufer, 2011).

Antitumor Activity

Imidazole derivatives, including structures related to "this compound," have been reviewed for their antitumor activities. These compounds, especially bis(2-chloroethyl)amino derivatives of imidazole, show promising results in preclinical testing stages for new antitumor drugs, highlighting the significance of imidazole and its derivatives in searching for compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Central Nervous System (CNS) Acting Drugs

Benzimidazole and related imidazole derivatives are investigated for their potential in treating CNS disorders, including those related to "this compound." These compounds have shown activities ranging from depressant to stimulant effects in preclinical studies, indicating their potential utility in developing novel CNS acting drugs. The diversity of biological activities due to the presence of heteroatoms like nitrogen, oxygen, and sulfur in these heterocycles highlights their potential for CNS drug development (Saganuwan, 2020).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines, including those related to "this compound," play a crucial role in cancer treatment. 5-Fluorouracil (5-FU), a widely used cancer treatment drug, and its developments highlight the importance of fluorine chemistry in enhancing the efficacy and precision of cancer therapeutics. Research into the synthesis, including radioactive and stable isotope incorporation, provides insights into metabolism and biodistribution, furthering the understanding of how these compounds interact with RNA- and DNA-modifying enzymes, thus contributing to their cytotoxicity (Gmeiner, 2020).

Mécanisme D'action

Target of Action

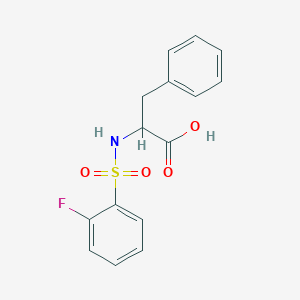

The primary target of 4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide is the enzyme Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the inflammatory process, being responsible for the production of prostaglandins, which are mediators of inflammation .

Mode of Action

This compound interacts with its target, COX-2, by inhibiting its activity . This inhibition prevents the production of prostaglandins, thereby reducing inflammation .

Biochemical Pathways

The inhibition of COX-2 by this compound affects the prostaglandin biosynthesis pathway . Prostaglandins, particularly PGE2, are responsible for increasing pain and tissue blood flow during inflammation . By inhibiting COX-2, the compound reduces the production of these prostaglandins, thereby alleviating the symptoms of inflammation .

Pharmacokinetics

The compound’s high efficacy in decreasing inflammation suggests it may have favorable adme properties .

Result of Action

The molecular and cellular effects of this compound’s action result in a decrease in inflammation . By inhibiting COX-2, the compound reduces the production of prostaglandins, leading to a reduction in pain and tissue blood flow associated with inflammation .

Orientations Futures

Imidazo[1,2-a]pyridines, a class similar to the compound , have been recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . The future directions in this field could involve the development of new synthesis methods and the exploration of new applications in medicinal chemistry .

Propriétés

IUPAC Name |

4-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15FN4O/c1-13-3-4-15(18-12-25-10-2-9-22-20(25)24-18)11-17(13)23-19(26)14-5-7-16(21)8-6-14/h2-12H,1H3,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHYWJTJZVANMSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15FN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2683016.png)

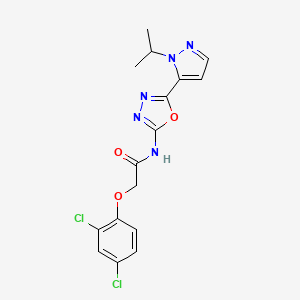

![methyl 4-(2-(7-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)benzoate](/img/structure/B2683021.png)

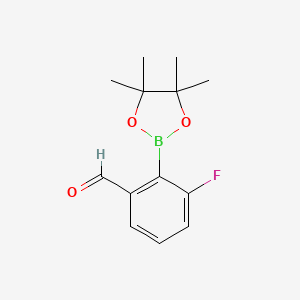

![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]acetate](/img/structure/B2683022.png)

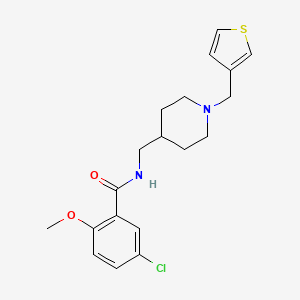

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2683023.png)

![2-[[7-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B2683028.png)

![2-(4-Bromophenyl)imidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B2683029.png)

![2-[1-(Furan-2-yl)-2-hydrazinyl-2-oxoethyl]benzoic acid](/img/structure/B2683030.png)

![5-(2-chlorophenyl)-2-[3-(1H-pyrrol-1-yl)-2-thienyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2683034.png)